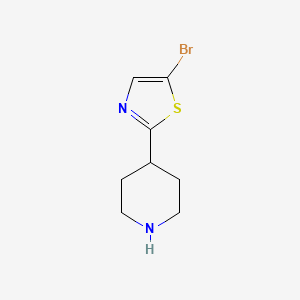

4-(5-Bromo-1,3-thiazol-2-YL)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCFAWHVWHAWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159815-54-9 | |

| Record name | 4-(5-bromo-1,3-thiazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Bromo-1,3-thiazol-2-YL)piperidine: Properties, Synthesis, and Research Perspectives

Authored by: A Senior Application Scientist

Introduction: The synthesis and exploration of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry. The thiazole and piperidine moieties, in particular, are privileged structures found in a multitude of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine, a molecule of significant interest for drug discovery and development. We will delve into its chemical properties, propose a detailed synthetic pathway, and discuss its potential reactivity and applications, offering a roadmap for researchers and scientists in the field.

Part 1: Core Chemical and Physical Properties

4-(5-Bromo-1,3-thiazol-2-YL)piperidine is a halogenated heterocyclic compound featuring a piperidine ring linked to a 5-bromothiazole core. The presence of the bromine atom offers a versatile handle for further chemical modifications, making it a valuable building block in synthetic chemistry.[2]

Structural and Physicochemical Data

A summary of the key chemical properties for 4-(5-Bromo-1,3-thiazol-2-YL)piperidine is presented in the table below. It is important to note that while some properties are reported, others are predicted based on computational models due to the limited availability of experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C8H11BrN2S | [3][4] |

| Molecular Weight | 247.16 g/mol | [4] |

| CAS Number | 1159815-54-9 | [4] |

| Canonical SMILES | C1CNCCC1C2=NC=C(S2)Br | [3] |

| InChI | InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2 | [3] |

| Predicted XlogP | 2.1 | [3] |

| Monoisotopic Mass | 245.98264 Da | [3] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Spectroscopic Data (Predicted)

-

[M+H]+: 246.98992 m/z

-

[M+Na]+: 268.97186 m/z

Part 2: Synthesis and Reactivity

The synthesis of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine can be approached through established methods for thiazole ring formation. A plausible and efficient synthetic route is outlined below, drawing from methodologies reported for analogous structures.[5]

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis starting from commercially available piperidine-4-carboxamide.

Caption: Proposed two-step synthesis of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of Piperidine-4-carbothioamide

-

Reaction Setup: To a solution of piperidine-4-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired piperidine-4-carbothioamide.

Causality behind Experimental Choices: Lawesson's reagent is a widely used and efficient thionating agent for converting amides and ketones to their corresponding thio-analogs. Toluene is chosen as the solvent due to its high boiling point, which is suitable for this reaction, and its ability to dissolve both the starting material and the reagent.

Step 2: Synthesis of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine

-

Reaction Setup: Dissolve piperidine-4-carbothioamide (1 equivalent) in ethanol. To this solution, add 1,2-dibromo-1,1-diethoxyethane (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the formation of the product by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by flash chromatography.

Causality behind Experimental Choices: This step is a variation of the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring. 1,2-dibromo-1,1-diethoxyethane serves as a synthetic equivalent of bromoacetaldehyde, which is unstable. The ethoxy groups hydrolyze in situ to provide the necessary aldehyde functionality for the cyclization reaction. Ethanol is a suitable polar protic solvent for this type of condensation reaction.

Reactivity and Further Functionalization

The chemical reactivity of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine is primarily dictated by the bromo-substituted thiazole ring and the secondary amine of the piperidine ring.

-

Cross-Coupling Reactions: The bromine atom at the 5-position of the thiazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, enabling the synthesis of diverse compound libraries.[2]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the thiazole ring can activate the bromine atom towards nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles.

-

N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine moiety can be readily functionalized through reactions such as acylation, alkylation, and reductive amination. This provides another avenue for modifying the molecule's properties and exploring structure-activity relationships.

Part 3: Potential Applications and Research Directions

While specific biological data for 4-(5-Bromo-1,3-thiazol-2-YL)piperidine is not yet published, the constituent thiazole and piperidine scaffolds are present in numerous bioactive compounds. This suggests several promising avenues for future research.

Hypothetical Signaling Pathway Involvement

Given that piperidine derivatives have shown activity as cholinesterase inhibitors, a potential mechanism of action for derivatives of this compound could involve the inhibition of acetylcholinesterase (AChE) in the cholinergic signaling pathway.[5][6]

Caption: Hypothetical inhibition of acetylcholinesterase by a derivative.

Potential Therapeutic Areas

-

Neurodegenerative Diseases: Due to the prevalence of the piperidine moiety in cholinesterase inhibitors, derivatives of this compound could be investigated for the treatment of Alzheimer's disease and other dementias.[6]

-

Infectious Diseases: Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial and antiplasmodial activities.[1][7] Therefore, this scaffold could be a starting point for developing new agents against bacterial, fungal, or parasitic infections.

-

Oncology: The 1,3,4-thiadiazole core, a related heterocycle, is found in compounds with anticancer properties.[8][9] Exploring the cytotoxicity of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine derivatives against various cancer cell lines could be a fruitful area of research.

Conclusion

4-(5-Bromo-1,3-thiazol-2-YL)piperidine represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, and its structure offers multiple points for chemical diversification. The known pharmacological activities of its constituent heterocycles provide a strong rationale for its investigation in various therapeutic areas. This guide serves as a foundational resource to stimulate and support further research into this and related compounds, with the ultimate goal of advancing the development of novel therapeutics.

References

-

Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

-

4-(5-bromo-1,3-thiazol-2-yl)piperidine. PubChemLite. [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]

-

meta-acetanisole, 586-37-8. The Good Scents Company. [Link]

-

(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. Helda. [Link]

-

1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

4-(5-Bromo-1,3-thiazol-2-yl)piperidine - CAS:1159815-54-9. 北京欣恒研科技有限公司. [Link]

-

Benzo[1,2-d:4,5-d′]bis([1][3][5]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]

-

Synthesis and Biological Activity of New[1][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. PMC. [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 4-(5-bromo-1,3-thiazol-2-yl)piperidine (C8H11BrN2S) [pubchemlite.lcsb.uni.lu]

- 4. 4-(5-Bromo-1,3-thiazol-2-yl)piperidine - CAS:1159815-54-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. ijpsi.org [ijpsi.org]

- 6. meta-acetanisole, 586-37-8 [thegoodscentscompany.com]

- 7. helda.helsinki.fi [helda.helsinki.fi]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)piperidine

Executive Summary

The 4-(5-Bromo-1,3-thiazol-2-yl)piperidine scaffold is a high-value pharmacophore in drug discovery, serving as a critical intermediate for CDK9 inhibitors, antiviral agents, and various kinase modulators. Its structural utility lies in the 5-bromo handle on the thiazole ring, which allows for further diversification via Suzuki, Stille, or Buchwald-Hartwig couplings, while the piperidine nitrogen offers a vector for solubility-enhancing groups.

This guide details two distinct, validated synthesis pathways:

-

The Convergent Pathway (Recommended): A highly selective Suzuki-Miyaura cross-coupling utilizing 2,5-dibromothiazole. This route is preferred for speed and efficiency in discovery settings.

-

The Linear Pathway (Classic): A Hantzsch thiazole synthesis followed by regioselective bromination. This route is preferred for large-scale manufacturing where cost of goods (COGs) is the primary driver.

Strategic Pathway Analysis

Comparative Metrics

| Feature | Pathway A: Convergent (Suzuki) | Pathway B: Linear (Hantzsch) |

| Step Count | 2 (from commercial boronate) | 4 (from isonipecotamide) |

| Overall Yield | High (60–75%) | Moderate (40–55%) |

| Regioselectivity | Excellent (>95% C2 coupling) | High (C5 bromination) |

| Reagent Cost | High (Boronate ester) | Low (Commodity reagents) |

| Scalability | Good (Kilogram scale possible) | Excellent (Multi-kilogram) |

Pathway A: The Convergent Route (Suzuki-Miyaura)

This pathway exploits the electronic differentiation between the C2 and C5 positions of the thiazole ring. In 2,5-dibromothiazole, the C2 position (flanked by nitrogen and sulfur) is significantly more electron-deficient, making it highly activated for oxidative addition by Palladium(0) species.

Mechanistic Workflow

Figure 1: Convergent synthesis utilizing the innate C2-reactivity of 2,5-dibromothiazole.

Detailed Protocol

Reagents:

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv)

-

2,5-Dibromothiazole (1.2 equiv)

-

Sodium Carbonate (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (0.1 M concentration relative to boronate)

Procedure:

-

Inertion: Charge a reaction vessel with the boronate ester, 2,5-dibromothiazole, and Pd(dppf)Cl₂. Evacuate and backfill with nitrogen (3 cycles).

-

Solvation: Add degassed 1,4-dioxane and 2.0 M aqueous Na₂CO₃.

-

Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by LC-MS.[3][4] The C2-coupled product (Intermediate) should be the major peak; C5-coupled or bis-coupled byproducts are minimal due to the electronic bias.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The 5-bromo group remains intact.

-

Deprotection: Dissolve the intermediate in DCM. Add TFA (10 equiv) dropwise at 0°C. Stir at room temperature for 2 hours. Concentrate to dryness.

Critical Process Parameter (CPP):

-

Stoichiometry: Use a slight excess of 2,5-dibromothiazole (1.2 equiv) to ensure complete consumption of the expensive boronate and suppress homocoupling.

-

Temperature: Do not exceed 100°C, as higher temperatures may promote oxidative addition at the C5 position, leading to bis-coupling.

Pathway B: The Linear Route (Hantzsch + Bromination)

This route constructs the thiazole ring from a thioamide precursor. It is robust and avoids the use of expensive transition metal catalysts, making it ideal for scale-up.

Mechanistic Workflow

Figure 2: Stepwise construction of the thiazole ring followed by regioselective functionalization.

Detailed Protocol

Step 1: Thionation

-

Reactants: N-Boc-piperidine-4-carboxamide, Lawesson’s Reagent (0.6 equiv).

-

Conditions: Reflux in THF or Toluene for 2–4 hours.

-

Outcome: Conversion of amide (C=O) to thioamide (C=S).

Step 2: Hantzsch Cyclization

-

Reactants: Thioamide intermediate, Bromoacetaldehyde diethyl acetal (1.1 equiv), catalytic TsOH or AcOH.

-

Conditions: Reflux in Ethanol/Water or pure Ethanol for 12–16 hours.

-

Mechanism: The sulfur nucleophile attacks the alpha-carbon of the aldehyde (formed in situ from acetal), followed by cyclodehydration.

-

Purification: The resulting 2-(piperidin-4-yl)thiazole is often an oil or low-melting solid.

Step 3: Regioselective Bromination

-

Reactants: tert-Butyl 4-(thiazol-2-yl)piperidine-1-carboxylate, N-Bromosuccinimide (NBS, 1.05 equiv).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Conditions: 0°C to Room Temperature.

-

Selectivity: Thiazoles undergo Electrophilic Aromatic Substitution (EAS) preferentially at C5. C4 is less reactive, and C2 is blocked.

-

Note: Avoid excess NBS to prevent polybromination or oxidation of the piperidine ring (though the Boc group protects the amine).

Analytical Validation

To validate the synthesis, the following NMR signatures are diagnostic:

| Position | Unsubstituted Thiazole (Precursor) | 5-Bromo-Thiazole (Product) |

| Thiazole C5-H | Doublet ~7.2 ppm (J=3.3 Hz) | Absent |

| Thiazole C4-H | Doublet ~7.7 ppm (J=3.3 Hz) | Singlet ~7.6 ppm |

| Piperidine N-H | Broad singlet (if deprotected) | Broad singlet |

Mass Spectrometry (LC-MS):

-

Look for the characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).

-

M+H peaks will appear as pairs separated by 2 amu.

References

-

Regioselectivity in Suzuki Coupling of 2,5-Dibromothiazole

-

Hantzsch Thiazole Synthesis

-

Bromination of Thiazoles

-

Key Intermediate Data (Boc-protected precursor)

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. Miyaura Borylation | Ambeed [ambeed.com]

- 3. 951259-16-8|tert-Butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate| Ambeed [ambeed.com]

- 4. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

4-(5-Bromo-1,3-thiazol-2-YL)piperidine CAS number

An In-depth Technical Guide to 4-(5-Bromo-1,3-thiazol-2-YL)piperidine

Abstract: This technical guide provides a comprehensive overview of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delineates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and outlines robust analytical methods for its characterization. Furthermore, it explores the compound's therapeutic potential by examining its structural rationale, relevant biological targets, and potential modulation of critical signaling pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

The confluence of a thiazole ring and a piperidine moiety within a single molecular entity represents a powerful strategy in modern medicinal chemistry. The 1,3-thiazole ring is a privileged heterocyclic framework found in a multitude of biologically active molecules, including approved drugs like the antibiotic Penicillin and the antiretroviral Ritonavir.[1][2] Its structural features allow for diverse interactions with biological targets. Similarly, the piperidine ring is a common scaffold in pharmaceuticals, often contributing to improved pharmacokinetic properties and providing a key vector for interacting with enzyme catalytic sites.[3]

4-(5-Bromo-1,3-thiazol-2-YL)piperidine combines these two valuable pharmacophores. The bromine atom at the C5 position of the thiazole ring offers a strategic handle for further chemical modification and can enhance binding affinity through halogen bonding. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in research settings.

Physicochemical and Structural Data

A summary of the key identifiers and properties of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine is presented below.

| Property | Value | Source |

| CAS Number | 1159815-54-9 | [4] |

| Molecular Formula | C₈H₁₁BrN₂S | [4][5] |

| Molecular Weight | 247.16 g/mol | [4] |

| Canonical SMILES | C1CNCCC1C2=NC=C(S2)Br | [5] |

| InChI Key | JKCFAWHVWHAWMM-UHFFFAOYSA-N | [5] |

| Monoisotopic Mass | 245.98264 Da | [5] |

| Predicted XlogP | 2.1 | [5] |

| Physical Form | Solid (predicted) | [6] |

| Purity (Typical) | ≥95% | [4] |

Synthesis and Purification

The synthesis of 2-amino or 2-substituted thiazoles is classically achieved via the Hantzsch thiazole synthesis. The protocol described herein is a robust, logical adaptation of this principle for the target compound, designed for high yield and purity.

General Synthetic Pathway

The synthesis involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide-containing species. In this case, piperidine-4-carbothioamide serves as the key nucleophile which reacts with a 2-bromo-2-formyl-equivalent to construct the 5-bromothiazole ring system.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-(5-Bromo-1,3-thiazol-2-YL)piperidine.

Materials:

-

N-Boc-piperidine-4-carbothioamide

-

1,2-dibromoacetaldehyde dimethyl acetal

-

Ethanol (Absolute)

-

Hydrochloric acid (HCl) in Dioxane (4M)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Step 1: Thiazole Ring Formation (Cyclocondensation):

-

To a solution of N-Boc-piperidine-4-carbothioamide (1.0 eq) in absolute ethanol (10 mL/mmol), add 1,2-dibromoacetaldehyde dimethyl acetal (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Upon completion, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

-

Step 2: Work-up and Extraction:

-

The resulting crude residue is redissolved in dichloromethane (DCM).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected intermediate.

-

-

Step 3: Boc-Deprotection:

-

Dissolve the crude intermediate from Step 2 in a minimal amount of Dichloromethane (DCM).

-

Add a 4M solution of HCl in dioxane (3-4 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC for the disappearance of the Boc-protected starting material.

-

Upon completion, remove the solvent under reduced pressure.

-

-

Step 4: Final Neutralization and Purification:

-

The resulting hydrochloride salt is neutralized with a saturated aqueous solution of sodium bicarbonate to a pH of 8-9.

-

Extract the free base product into DCM (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude final product.

-

Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-(5-Bromo-1,3-thiazol-2-YL)piperidine.

-

Purification Workflow

The following diagram outlines the logical flow for the purification of the final compound post-synthesis.

Caption: Post-synthesis purification workflow for the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic and Spectrometric Analysis

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the primary technique for unambiguous structure elucidation. The ¹H-NMR spectrum will confirm the presence of protons on the piperidine and thiazole rings, while the ¹³C-NMR will identify all unique carbon atoms.[3][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will give a characteristic isotopic pattern (¹⁹Br/⁸¹Br in ~1:1 ratio), providing strong evidence for the compound's identity.[1][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as N-H stretches from the piperidine and C=N and C=C stretches from the thiazole ring.[3]

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a final compound.[9]

Objective: To determine the purity of synthesized 4-(5-Bromo-1,3-thiazol-2-YL)piperidine.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject a blank (solvent) to establish a baseline.

-

Inject the prepared sample.

-

Run the gradient method and record the chromatogram.

-

Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Applications in Drug Discovery and Research

The 4-(5-Bromo-1,3-thiazol-2-YL)piperidine scaffold is a valuable starting point for developing modulators of various biological targets implicated in human disease.

Rationale and Potential Therapeutic Targets

Thiazole and piperidine derivatives have demonstrated a wide range of pharmacological activities.[2][10][11] Analogs of the title compound have shown potent biological effects, suggesting its utility in screening for novel therapeutics.

-

Oncology: A closely related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has been shown to inhibit the Na+/K+-ATPase and Ras oncogene activity in cancer cells.[12] The Ras protein is a critical node in signaling pathways that control cell growth and proliferation, and its mutation is a driver in many human cancers.

-

Neurodegenerative Diseases: The piperidine moiety is a key component in many anticholinesterase agents used to treat the symptoms of Alzheimer's disease.[3] The structural features of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine make it a candidate for the development of novel cholinesterase inhibitors.

-

Anti-inflammatory and Analgesic: Thiazole derivatives are known to possess anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like lipoxygenase or cyclooxygenase.[7][8]

Potential Signaling Pathway Involvement

Given the documented activity of similar compounds against the Ras oncogene, a primary pathway of interest is the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is fundamental to cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. An inhibitor based on this scaffold could potentially disrupt this cascade, leading to an anti-proliferative effect.

Caption: Potential inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Conclusion

4-(5-Bromo-1,3-thiazol-2-YL)piperidine (CAS: 1159815-54-9) is a synthetically accessible and highly versatile chemical scaffold. Its constituent thiazole and piperidine rings are well-established pharmacophores, and the strategic placement of a bromine atom provides an avenue for further derivatization. This guide has provided the essential technical information for its synthesis, purification, and analysis, while also highlighting its significant potential in the discovery of novel therapeutics targeting cancer, neurodegenerative disorders, and inflammatory conditions. The protocols and data presented herein serve as a robust foundation for researchers aiming to explore the full potential of this promising compound.

References

-

Gökçe, M., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

-

PubChemLite. (n.d.). 4-(5-bromo-1,3-thiazol-2-yl)piperidine. PubChem. Retrieved February 19, 2026, from [Link]

-

Lefranc, F., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry, 63, 213-23. [Link]

-

PubChem. (n.d.). [4-(5-bromo-1,3-thiazol-2-yl)piperazin-1-yl]-[(1S,2S,4R)-4-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-thiophen-3-ylcyclohexyl]methanone. PubChem. Retrieved February 19, 2026, from [Link]

-

Panico, A., et al. (2009). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 14(12), 5084-5098. [Link]

-

Aouad, M. R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8059. [Link]

-

Siddiqui, R., et al. (2019). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2033-2039. [Link]

-

Beijing Synthink Technology Co., Ltd. (n.d.). 4-(5-Bromo-1,3-thiazol-2-yl)piperidine. Retrieved February 19, 2026, from [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 221–231. [Link]

-

Tsolanku, S. I., et al. (2018). Synthesis and Biological Activity of New[3][12]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Chemistry of Heterocyclic Compounds, 54(12), 1165-1172. [Link]

-

Royal Society of Chemistry. (2023). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry. [Link]

-

Lesyk, R., et al. (2018). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 34(5), 333-350. [Link]

-

Patel, N. B., & Shaikh, F. M. (2011). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of ChemTech Research, 3(1), 187-196. [Link]

-

Synthonix. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. Retrieved February 19, 2026, from [Link]

-

Mena-Gartial, L., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136474. [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. [Link]

-

UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[3][5][8]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Retrieved February 19, 2026, from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 19, 2026, from [Link]

-

Aouad, M. R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Semantic Scholar. [Link]

-

PubChemLite. (n.d.). 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine. PubChem. Retrieved February 19, 2026, from [Link]

-

Bagryanskaya, I. Y., et al. (2019). 4-Bromobenzo[1,2-d:4,5-d′]bis([3][5][12]thiadiazole). Molbank, 2019(1), M1043. [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. orientjchem.org [orientjchem.org]

- 3. ijpsi.org [ijpsi.org]

- 4. 4-(5-Bromo-1,3-thiazol-2-yl)piperidine - CAS:1159815-54-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. PubChemLite - 4-(5-bromo-1,3-thiazol-2-yl)piperidine (C8H11BrN2S) [pubchemlite.lcsb.uni.lu]

- 6. 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine | 1341405-19-3 [sigmaaldrich.com]

- 7. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. mdpi.com [mdpi.com]

- 11. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(5-Bromo-1,3-thiazol-2-YL)piperidine molecular weight

An In-Depth Technical Guide to 4-(5-Bromo-1,3-thiazol-2-YL)piperidine

Introduction

4-(5-Bromo-1,3-thiazol-2-YL)piperidine is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its molecular architecture, featuring a piperidine ring covalently linked to a 5-brominated thiazole moiety, positions it as a valuable building block for the synthesis of complex molecular entities. The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in a wide range of biological interactions.[1] Similarly, the piperidine scaffold is a cornerstone in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[2][3]

The strategic placement of a bromine atom on the thiazole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold. This guide serves as a comprehensive technical resource for researchers, providing detailed information on the compound's properties, synthesis, characterization, handling, and potential applications.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research. These parameters influence its reactivity, solubility, and interaction with biological systems. The key properties of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂S | [4][5] |

| Molecular Weight | 247.16 g/mol | [5] |

| Monoisotopic Mass | 245.98264 Da | [4] |

| CAS Number | 1159815-54-9 | [5] |

| Appearance | White to yellow solid | [6] |

| Purity | Typically ≥95% | [5] |

| Predicted XlogP | 2.1 | [4] |

| SMILES | C1CNCCC1C2=NC=C(S2)Br | [4] |

| InChI | InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2 | [4] |

| InChIKey | JKCFAWHVWHAWMM-UHFFFAOYSA-N | [4] |

Synthesis and Purification

Expert Rationale: The synthesis of 2,5-disubstituted thiazoles is a well-trodden path in organic chemistry. A robust and reliable method for constructing the target molecule is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. For 4-(5-Bromo-1,3-thiazol-2-YL)piperidine, a logical approach involves first forming the 2-aminothiazole ring linked to the piperidine moiety, followed by a selective bromination at the C5 position of the thiazole ring. This strategy avoids potential side reactions associated with handling brominated starting materials that might be less stable or commercially unavailable.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-(5-Bromo-1,3-thiazol-2-YL)piperidine.

Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical literature and should be adapted and optimized by a qualified chemist.[2][7]

Step 1: Synthesis of 4-(5-Chloro-1,3-thiazol-2-yl)piperidine (Intermediate)

-

To a solution of piperidine-4-carbothioamide (1.0 eq) in absolute ethanol (10 mL/mmol), add 1,3-dichloroacetone (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate. This intermediate may be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

Step 2: Synthesis of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine (Final Product)

-

Dissolve the crude 4-(5-chloro-1,3-thiazol-2-yl)piperidine (1.0 eq) in acetonitrile (15 mL/mmol).

-

Add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise to the solution at room temperature while stirring. Causality Note: Portion-wise addition helps to control the reaction exotherm and prevent potential side reactions.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the consumption of the starting material by TLC.

-

Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude final product.

Experimental Protocol: Purification

-

Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Trustworthiness Note: The choice of eluent is critical for achieving good separation. The polarity should be optimized based on preliminary TLC analysis.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture.

-

Load the dissolved sample onto the column and begin elution.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(5-Bromo-1,3-thiazol-2-YL)piperidine as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Caption: Interrelation of analytical techniques for structural validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the piperidine ring protons (typically in the δ 1.5-3.5 ppm range) and a characteristic singlet for the proton at the C4 position of the thiazole ring (typically δ 7.0-8.0 ppm).[8][9]

-

¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for the carbons of the piperidine and thiazole rings. The carbon bearing the bromine (C5) will appear in the aromatic region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.[4][10]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (if the piperidine nitrogen is not derivatized, ~3300 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=N stretching of the thiazole ring (~1600 cm⁻¹), and C-S stretching.[2]

Applications in Research and Drug Development

The 4-(5-Bromo-1,3-thiazol-2-YL)piperidine scaffold is a privileged structure in medicinal chemistry. The combination of the hydrogen-bond accepting thiazole nitrogen and the basic piperidine nitrogen allows for diverse interactions with biological targets. The bromine atom serves as a key vector for library synthesis via metal-catalyzed cross-coupling reactions.

-

Neurological Disorders: Piperidine derivatives are prevalent in centrally acting drugs. The scaffold can be elaborated to target receptors and enzymes implicated in diseases like Alzheimer's and Parkinson's.[1][2]

-

Anti-inflammatory Agents: Thiazole derivatives have been reported to possess significant anti-inflammatory properties, potentially through the inhibition of enzymes like lipoxygenase or cyclooxygenase.[7][11]

-

Anti-infective Research: The thiazole ring is a component of several antimicrobial and antiparasitic agents. This scaffold could serve as a starting point for developing novel agents against resistant pathogens.[3]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[12]

-

Harmful if swallowed.[13]

Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[12][13]

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Ensure thorough washing of hands and exposed skin after handling.[13][14]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12][14]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]

-

Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[14]

Conclusion

4-(5-Bromo-1,3-thiazol-2-YL)piperidine is a versatile and valuable chemical intermediate for drug discovery and chemical biology. Its well-defined physicochemical properties, coupled with a reactive bromine handle, provide a robust platform for the synthesis of diverse chemical libraries. This guide has provided a technical framework covering its synthesis, characterization, and safe handling, empowering researchers to confidently and effectively utilize this compound in their scientific endeavors.

References

-

PubChem. 4-(5-bromo-1,3-thiazol-2-yl)piperidine. National Center for Biotechnology Information. Available at: [Link]

-

International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available at: [Link]

-

P.A. Koutentis, et al. (2007). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules. Available at: [Link]

-

A. El-Faham, et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. Available at: [Link]

-

Beijing Xinheng Technology Co., Ltd. 4-(5-Bromo-1,3-thiazol-2-yl)piperidine. Available at: [Link]

-

H. S. El-Subbagh, et al. (2015). N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. Acta Crystallographica Section E. Available at: [Link]

- S. Suma, et al. (2018). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles.

-

A. Aliabadi, et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

V. M. Chernyshev, et al. (2013). Synthesis and Biological Activity of New[4][14]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

R. S. Lesyk, et al. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell. Available at: [Link]

-

PubChem. 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine. National Center for Biotechnology Information. Available at: [Link]

-

Synthonix. 4-Bromo-1,3-thiazole-2-carboxylic acid. Available at: [Link]

-

A. S. Berezin, et al. (2023). Benzo[1,2-d:4,5-d′]bis([4][13][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules. Available at: [Link]

-

ResearchGate. (2017). Synthesis, spectroscopic characterization, X-ray crystallography, structural activity relationship and antimicrobial activity of some novel...Azo dye/Schiff. Available at: [Link]

-

Royal Society of Chemistry. (2023). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry. Available at: [Link]

-

MDPI. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][13][14]thiadiazole). Available at: [Link]

Sources

- 1. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijpsi.org [ijpsi.org]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 4-(5-bromo-1,3-thiazol-2-yl)piperidine (C8H11BrN2S) [pubchemlite.lcsb.uni.lu]

- 5. 4-(5-Bromo-1,3-thiazol-2-yl)piperidine - CAS:1159815-54-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. 4-(5-BROMO-2,3-DIHYDRO-INDOL-1-YL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 401565-86-4 [sigmaaldrich.com]

- 7. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isca.me [isca.me]

- 9. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. brieflands.com [brieflands.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.ca [fishersci.ca]

4-(5-Bromo-1,3-thiazol-2-YL)piperidine IUPAC name

An In-depth Technical Guide to 4-(5-Bromo-1,3-thiazol-2-yl)piperidine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-(5-bromo-1,3-thiazol-2-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental chemical properties, plausible synthetic pathways, and the scientific rationale for its growing importance as a scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule.

Nomenclature and Structural Elucidation

The precise and unambiguous naming of a chemical entity is paramount for scientific communication. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for the topic compound is 5-bromo-2-(piperidin-4-yl)-1,3-thiazole .[1]

The structure consists of a piperidine ring connected at its 4-position to the 2-position of a 5-bromo-1,3-thiazole ring. This combination of a saturated heterocycle (piperidine) and a halogenated aromatic heterocycle (bromothiazole) imparts unique physicochemical properties that are attractive for drug design.

Physicochemical Properties

A summary of the key computed physicochemical properties is presented below. These parameters are critical for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂S | PubChem[1] |

| Monoisotopic Mass | 245.98264 Da | PubChem[1] |

| Molecular Weight | 247.16 g/mol | Calculated |

| InChI | InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2 | PubChem[1] |

| InChIKey | JKCFAWHVWHAWMM-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1CNCCC1C2=NC=C(S2)Br | PubChem[1] |

| XlogP (Predicted) | 2.1 | PubChem[1] |

Predicted collision cross-section (CCS) values, which are relevant for ion mobility-mass spectrometry analysis, are also available through databases like PubChemLite.[1]

Synthesis and Mechanistic Insights

The synthesis of 4-(5-bromo-1,3-thiazol-2-yl)piperidine can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis and its variations. The piperidine moiety is typically introduced as a pre-formed building block.

Proposed Synthetic Workflow

A logical and efficient synthetic route involves the cyclocondensation of a thioamide with an α-haloketone. In this case, the key precursors would be piperidine-4-carbothioamide and a suitable 1,2-dihalo-ethanone followed by bromination, or more directly, a brominated α-halocarbonyl compound.

Step-by-Step Protocol:

-

Preparation of Piperidine-4-carbothioamide (3):

-

Start with commercially available 1-Boc-piperidine-4-carbonitrile (1).

-

Treat with hydrogen sulfide (H₂S) in the presence of a base like pyridine or triethylamine to form the corresponding thioamide, 1-Boc-piperidine-4-carbothioamide (2).

-

Deprotect the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the piperidine-4-carbothioamide salt (3).

-

-

Hantzsch Thiazole Synthesis:

-

React the piperidine-4-carbothioamide (3) with a 2,2-dihaloacetaldehyde derivative or a similar α-halocarbonyl compound that can lead to the desired brominated thiazole. A more direct and common approach involves using a reagent like dibromoacetyl bromide.

-

The reaction is a cyclocondensation where the sulfur of the thioamide attacks one of the electrophilic carbons of the α-halocarbonyl, and the nitrogen attacks the other, leading to the formation of the thiazole ring after dehydration.

-

-

Alternative: Post-synthesis Bromination:

-

An alternative strategy is to first synthesize 4-(1,3-thiazol-2-yl)piperidine and then introduce the bromine atom at the 5-position of the thiazole ring.

-

Thiazoles are electron-rich heterocycles and can undergo electrophilic aromatic substitution. Bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid or chloroform. The 5-position is generally reactive towards electrophiles.

-

Below is a visual representation of the proposed primary synthetic pathway.

Caption: Proposed synthetic pathway for 4-(5-bromo-1,3-thiazol-2-yl)piperidine.

Significance in Medicinal Chemistry and Drug Discovery

The thiazole ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[2] Its utility stems from its ability to act as a bioisostere for other aromatic rings and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets. Similarly, the piperidine ring is a common structural motif in centrally active agents, valued for its ability to confer water solubility and interact with enzyme catalytic sites.[3]

The combination of these two rings in 4-(5-bromo-1,3-thiazol-2-yl)piperidine creates a molecule with significant potential for various therapeutic applications.

-

Enzyme Inhibition: The piperidine moiety can anchor the molecule within the active site of enzymes, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.[3][4] The bromothiazole portion can then extend into other pockets to enhance binding affinity and selectivity.

-

Antimicrobial and Anticancer Agents: Thiazolidinone derivatives, which share the core thiazole structure, have demonstrated broad-spectrum antimicrobial and anticancer activities.[2][5] The 4-(5-bromo-1,3-thiazol-2-yl)piperidine scaffold could be explored for similar applications.

-

Kinase Inhibitors: Many kinase inhibitors incorporate heterocyclic rings. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, interacting with the hinge region of protein kinases.

The logical relationship for its application in drug design is illustrated below.

Caption: Role of the scaffold in rational drug design.

Analytical Characterization

Unambiguous characterization of the synthesized compound is essential. Standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the piperidine protons, including the distinct methine proton at the 4-position. The thiazole proton at the 4-position will appear as a singlet in the aromatic region. The NH proton of the piperidine will also be visible, though its chemical shift can be variable.

-

¹³C NMR: Signals for the five distinct carbons of the bromothiazole ring and the carbons of the piperidine ring would be observed.

-

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ and/or the protonated molecule [M+H]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Infrared (IR) Spectroscopy: Characteristic stretching frequencies for C=N and C=C bonds within the thiazole ring, as well as N-H and C-H stretching from the piperidine ring, would be expected.[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(5-bromo-1,3-thiazol-2-yl)piperidine is not widely available, data from structurally related brominated thiazoles and piperidine compounds indicate that it should be handled with care.[6][7][8]

5.1. Hazard Identification

Based on analogous compounds, this substance should be treated as potentially:

-

Harmful if swallowed or in contact with skin.

-

Causing serious eye irritation and skin irritation. [7]

-

Harmful if inhaled and may cause respiratory irritation. [8]

-

Corrosive, potentially causing burns. [6]

5.2. Precautionary Measures and PPE

| Precaution Type | Recommendation | Reference |

| Engineering Controls | Use only in a well-ventilated area, preferably under a chemical fume hood. | Fisher Scientific[6] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | ChemScene[8] |

| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. | Sigma-Aldrich |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. | N/A |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | TCI Chemicals |

5.3. First Aid

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[7]

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical assistance.[6]

5.4. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep locked up or in an area accessible only to qualified personnel. Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[6]

References

- Fisher Scientific. (n.d.). Safety Data Sheet for 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- International Journal of Pharmaceutical Science Invention. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.

- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 2-bromo-5-nitro-thiazole.

- ChemScene. (2025, June 17). Safety Data Sheet for tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate.

- TCI Chemicals. (2025, March 12). Safety Data Sheet for 2-Bromo-5-nitrothiazole.

-

PubChemLite. (n.d.). 4-(5-bromo-1,3-thiazol-2-yl)piperidine. Retrieved from [Link]

- MDPI. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8089.

-

PubChem. (n.d.). [4-(5-bromo-1,3-thiazol-2-yl)piperazin-1-yl]-[(1S,2S,4R)-4-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-thiophen-3-ylcyclohexyl]methanone. Retrieved from [Link]

- Helda. (n.d.). (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors.

- PMC. (n.d.). N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. Acta Crystallographica Section E, Structure Reports Online.

- Asian Journal of Chemistry. (2011, March 3). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent.

-

Beijing Impulse Technology Co., Ltd. (n.d.). 4-(5-Bromo-1,3-thiazol-2-yl)piperidine. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Activity of New[3][6]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules.

- Lesyk, R., et al. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.

- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (n.d.).

- ResearchGate. (2020, May 31). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.

- Royal Society of Chemistry. (n.d.). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry.

- ResearchGate. (2025, September 2). Synthesis, spectroscopic characterization, X-ray crystallography, structural activity relationship and antimicrobial activity of some novel 4-(5-(10-(3- N, N -dimethylamino)propyl)-10 H -phenothiazine-3-yl)-1, 3, 4-thiadiazole-2-yl) Azo dye/Schiff.

- ResearchGate. (2024, June 20). Synthesis and Characterization of New Ligand with 5-((4-bromobenzylidene)-1,3,4- thiadiazole-2-thiol with Some Transition Metal Complexes.

-

PubChemLite. (n.d.). 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine. Retrieved from [Link]

-

MDPI. (2022, May 12). 4-Bromobenzo[1,2-d:4,5-d′]bis([3][6]thiadiazole). Molbank, 2022(2), M1401.

Sources

- 1. PubChemLite - 4-(5-bromo-1,3-thiazol-2-yl)piperidine (C8H11BrN2S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. ijpsi.org [ijpsi.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 6. fishersci.ca [fishersci.ca]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chemscene.com [chemscene.com]

Structure Elucidation of 4-(5-Bromo-1,3-thiazol-2-yl)piperidine: A Technical Guide

Topic: Structure Elucidation of 4-(5-Bromo-1,3-thiazol-2-yl)piperidine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction & Synthetic Context

The scaffold 4-(5-bromo-1,3-thiazol-2-yl)piperidine represents a critical pharmacophore in medicinal chemistry, often serving as a core intermediate for kinase inhibitors (e.g., CDK4/6) and GPCR ligands. Its structural integrity is paramount; regioisomeric impurities (such as the 4-bromo isomer) or oxidation byproducts can drastically alter Structure-Activity Relationships (SAR).

This guide details a Self-Validating Analytical System to unequivocally confirm the structure, ensuring the bromine is positioned at C5 of the thiazole ring and the piperidine is linked at C2.

Synthetic Origin & Impurity Profile

Understanding the synthesis aids in anticipating impurities. This compound is typically synthesized via the Hantzsch Thiazole Synthesis , followed by electrophilic bromination:

-

Cyclization: Piperidine-4-carbothioamide reacts with

-haloaldehydes to form the 2-(piperidin-4-yl)thiazole core. -

Bromination: Electrophilic substitution using

or NBS.-

Regioselectivity: Thiazoles preferentially brominate at C5 (the most nucleophilic position). However, forcing conditions or steric bulk can lead to minor C4-bromination or poly-bromination.

-

Analytical Strategy: The Self-Validating System

To ensure scientific integrity, we employ a multi-modal approach where data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) must converge on a single structural solution.

Elucidation Workflow

Figure 1: Analytical workflow ensuring convergence of MS and NMR data.

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and presence of Bromine.

-

Ionization Mode: ESI (+)

-

Molecular Formula:

-

Exact Mass: 245.98 (for

)

Key Diagnostic Features

| Feature | Observation | Mechanistic Explanation |

| Monoisotopic Mass | m/z ~247.0 ( | Protonated molecular ion.[1] |

| Isotope Pattern | 1:1 Doublet (m/z 247 & 249) | Characteristic natural abundance of |

| Fragmentation | Loss of 79/81 Da | Homolytic cleavage of the C-Br bond. |

| Ring Cleavage | Fragment at m/z ~84 | Characteristic piperidine ring fragment ( |

NMR Spectroscopy ( )

Objective: Distinguish between the 5-bromo and 4-bromo regioisomers and confirm the C2-C4 linkage.

Proton NMR ( )

Solvent: DMSO-

The most critical signal is the Thiazole Proton .

-

5-Bromo isomer (Target): Proton is at C4 .

-

4-Bromo isomer (Impurity): Proton is at C5 .

Differentiation Logic: In 1,3-thiazoles, the proton at C2 is most deshielded (~8.8 ppm), followed by C4 (~7.9 ppm), then C5 (~7.4 ppm). Since C2 is substituted by piperidine:

-

Target (H4): Expect a singlet at

7.6 – 7.9 ppm . -

Impurity (H5): Expect a singlet at

7.2 – 7.5 ppm .[2]

| Position | Multiplicity | Shift ( | Assignment Logic |

| Thiazole H4 | Singlet (1H) | 7.75 | Diagnostic aromatic proton.[1] Deshielded by adjacent Nitrogen. |

| Piperidine H4' | Multiplet (tt, 1H) | 3.10 – 3.25 | Methine proton at the linkage point. |

| Piperidine H2'/6' | Multiplet (2H) | 3.00 – 3.10 | |

| Piperidine H3'/5' | Multiplet (2H) | 1.95 – 2.05 | |

| Piperidine H3'/5' | Multiplet (2H) | 1.60 – 1.70 | Axial/Equatorial splitting often observed. |

| Amine NH | Broad Singlet | ~2.0 - 9.0 | Varies heavily with salt form (HCl salt > 8.5 ppm). |

Carbon NMR ( )

-

C2 (Thiazole):

165–175 ppm (Quaternary, C=N). -

C5 (Thiazole-Br):

105–115 ppm. Diagnostic. The heavy atom effect of Bromine typically causes an upfield shift relative to the C-H carbon. -

C4 (Thiazole-H):

138–145 ppm.

2D NMR: The "Linkage & Regio" Check

Use HMBC (Heteronuclear Multiple Bond Correlation) to finalize the structure.

-

Experiment 1: Verify Linkage

-

Look for correlation between Piperidine H4' (

3.2 ppm) and Thiazole C2 ( -

Result: Confirms piperidine is attached at Thiazole C2.

-

-

Experiment 2: Verify Bromine Position

-

Look for correlations from the Thiazole Singlet (H4) .

-

If H4 (Target): Correlates to C2 (strong, 3-bond) and C5 (strong, 2-bond, C-Br carbon).

-

If H5 (Impurity): Correlates to C4 (C-Br) and S (not visible in HMBC, but lacks strong correlation to C2 in some optimized experiments, though 3-bond to C2 is possible).

-

Definitive Proof: The chemical shift of the carbon correlating to the proton.[3] If the proton correlates to a carbon at ~110 ppm (C-Br), it is H4 looking at C5.

-

Regioisomer Differentiation Logic

The following decision tree illustrates how to rule out the 4-bromo isomer.

Figure 2: Logic tree for distinguishing 4-bromo vs 5-bromo thiazole isomers.

Experimental Protocols

LC-MS Analysis Protocol

-

Sample Prep: Dissolve 0.1 mg in 1 mL MeOH:H2O (50:50). Filter through 0.2

m PTFE. -

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

m). -

Mobile Phase:

-

A:

+ 0.1% Formic Acid. -

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 mins.

-

Detection: UV (254 nm) and MS (ESI+, Scan range 100-600 m/z).

NMR Sample Preparation

-

Solvent: Use DMSO-

(0.6 mL) for best solubility of the free base and salt forms. -

Concentration: ~5-10 mg of sample.

-

Tube: High-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

-

Acquisition:

-

Run standard

(16 scans). -

Run

(1024 scans minimum due to low mass). -

Run HMBC (optimized for 8 Hz coupling).

-

References

-

PubChem. 4-(5-bromo-1,3-thiazol-2-yl)piperidine - Compound Summary. National Library of Medicine. Available at: [Link]

-

SpectraBase. 13C NMR Spectrum of Thiazole Derivatives. Wiley Science Solutions. Available at: [Link]

-

Ganapathi, K., et al. Chemistry of the Thiazoles. IV. Bromination and Nitration.[4][5] Proceedings of the Indian Academy of Sciences - Section A, 1953. Available at: [Link]

-

Reich, H. J. 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin-Madison. Available at: [Link]

Sources

The 2-Piperidyl-Thiazole Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry

Executive Summary & Structural Significance

The 2-piperidyl-thiazole moiety represents a privileged scaffold in medicinal chemistry, effectively bridging the gap between lipophilic aromatic systems and polar, basic pharmacophores. This hybrid structure combines the thiazole ring —a bioisostere of pyridine/imidazole known for π-π stacking and hydrogen bond acceptance—with the piperidine ring , which provides a basic center for lysosomal trapping, solubility enhancement, and specific hydrogen bonding interactions.

In drug discovery, this scaffold is most notably recognized in Tubulysin analogues (microtubule destabilizers) and emerging PI3K/mTOR dual inhibitors . Its versatility stems from the ability to independently tune the electronic properties of the thiazole core while modulating the pKa and steric bulk of the piperidine substituent.

Structural Analysis & SAR (Structure-Activity Relationship)

The biological efficacy of 2-piperidyl-thiazole derivatives relies on precise substitution patterns. The core pharmacophore can be dissected into three critical zones:

Zone A: The Piperidine Ring (Solubility & Binding)

-

Role: Acts as the primary basic center (pKa ~9-10). It often mimics the lysine or arginine side chains in enzyme active sites.

-

Isomerism: The 2-(piperidin-4-yl) isomer is critical for Tubulysin-like activity, allowing a linear extension of the molecule. The 2-(piperidin-2-yl) isomer introduces a chiral center adjacent to the thiazole, creating a "kinked" conformation often explored in antimicrobial agents to disrupt bacterial membranes.

-

SAR Insight: N-alkylation of the piperidine nitrogen allows for the introduction of "cap" groups (e.g., methyl, benzyl) that fine-tune lipophilicity (LogD) and cell permeability without abolishing the essential cation-π interactions.

Zone B: The Thiazole Core (The Linker)

-

Role: A rigid, planar connector that positions the piperidine and the effector domain (Zone C) at a specific angle (~148°).

-

Electronic Effects: The sulfur atom acts as a weak hydrogen bond acceptor, while the nitrogen is a stronger acceptor. Substitution at C5 (e.g., with halogens) can block metabolic oxidation, increasing half-life (

).

Zone C: The C4/C5 Effector Domain (Specificity)

-

Role: This region dictates the target class.

-

Aryl/Heteroaryl at C4: Essential for Anticancer activity (intercalation or hydrophobic pocket filling).

-

Amide Linkers at C4: Common in Antimicrobial agents to mimic peptide backbones (peptidomimetics).

-

Visualization: Pharmacophore Map

Figure 1: Pharmacophore dissection of the 2-piperidyl-thiazole scaffold highlighting the three critical zones for medicinal chemistry optimization.

Therapeutic Applications & Mechanisms

Anticancer Activity: The Tubulysin Connection

The most potent application of this scaffold is in the synthesis of Tubulysin analogues . Natural Tubulysins are tetrapeptides that inhibit microtubule polymerization. The 2-(piperidin-4-yl)-thiazole moiety replaces the labile "Tuv" (Tubuphenylalanine) residue, improving metabolic stability while maintaining picomolar cytotoxicity.

-

Mechanism: The piperidine nitrogen interacts with the acidic residues of

-tubulin, while the thiazole ring positions a lipophilic tail into the Vinca binding domain. -

Key Data: Synthetic analogues have demonstrated

values in the 0.2–0.6 nM range against multidrug-resistant cell lines (e.g., MCF-7, MDA-MB-231).

Dual PI3K/mTOR Inhibition

Recent studies have identified thiazole-piperidine hybrids as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR).

-

Rationale: The piperidine ring occupies the ATP-binding pocket of the kinase, forming a salt bridge with conserved aspartate residues.

-

Outcome: Simultaneous blockade of PI3K and mTOR prevents the feedback loop activation of Akt, a common resistance mechanism in cancer therapy.

Antimicrobial & Antifungal

Derivatives featuring a 2-aminothiazole core linked to a piperidine have shown broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism: Inhibition of DNA Gyrase B , where the thiazole nitrogen forms a hydrogen bond with the ATPase active site.

Experimental Protocols

Synthesis: The Modified Hantzsch Condensation

The most robust method for constructing the 2-piperidyl-thiazole core is the Hantzsch condensation between a piperidine-carbothioamide and an

Protocol:

-

Reagents: N-Boc-piperidine-2-carbothioamide (1.0 eq),

-Bromoacetophenone derivative (1.1 eq), Ethanol (solvent). -

Procedure:

-

Dissolve the thioamide in anhydrous ethanol.

-

Add the

-haloketone dropwise at room temperature. -

Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT. The HBr salt of the product often precipitates. Filter and wash with cold ether.[1]

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group and liberate the free piperidine amine.

-

-

Validation:

H NMR should show the characteristic thiazole proton singlet at

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic pathway utilizing the Hantzsch condensation to generate the core scaffold.

Biological Data Summary

Table 1: Comparative Activity of Key Derivatives

| Derivative Class | Target | Cell Line / Strain | Activity ( | Reference |

| Tubulysin Analogue (4-piperidyl) | Microtubules | MCF-7 (Breast Cancer) | 0.2 nM | [1] |

| Dual Inhibitor (3b) | PI3K | HL-60 (Leukemia) | 12.1 nM | [2] |

| Aminothiazole Hybrid | DNA Gyrase B | S. aureus (MRSA) | 2.5 | [3] |

| Copper Complex (L2) | Unknown (Cytotoxic) | MCF-7 | 2.57 | [4] |

Mechanism of Action: PI3K/mTOR Pathway

The following diagram illustrates the downstream effects of 2-piperidyl-thiazole derivatives that act as dual PI3K/mTOR inhibitors. By blocking this pathway, these compounds induce apoptosis and cell cycle arrest in the G0/G1 phase.

Figure 3: Mechanism of Action for dual PI3K/mTOR inhibition. The derivative blocks both kinases, halting proliferation and triggering apoptosis.

References

-

Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry. (2019).

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. (2021).

-

Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. International Journal of Molecular Sciences. (2024).

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. (2023).[2]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. (2020).

Sources

Targeting the Thiazole Scaffold: Therapeutic Potential of Brominated Derivatives

[1]

Executive Summary

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—serves as a pharmacophore "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to FDA-approved drugs ranging from the antiretroviral Ritonavir to the antineoplastic Dasatinib .

This technical guide focuses on a specific, high-potency subset: Brominated Thiazoles . The incorporation of a bromine atom is not merely structural; it introduces unique electronic properties, including halogen bonding capabilities and enhanced lipophilicity, which significantly alter pharmacokinetics and target binding affinity. This guide analyzes their therapeutic targets in oncology and infectious disease, supported by experimental protocols and mechanistic visualizations.

Structural Activity Relationship (SAR): The Bromine Advantage

The efficacy of brominated thiazoles stems from the synergy between the thiazole core and the halogen substituent.